Methyl 2-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)acetate
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Overview
Description
Methyl 2-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)acetate is a chemical compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol . It is a liquid at room temperature and is known for its applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)acetate typically involves the esterification of 4-pyridineacetic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using distillation or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)acetate involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: This compound shares a similar tetrahydropyridine structure but has different functional groups, leading to distinct chemical properties and applications.
4-Pyridineacetic acid, 1,2,3,6-tetrahydro-1-methyl-, methyl ester: This compound is closely related and can be considered a precursor or derivative of Methyl 2-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)acetate.
Uniqueness
This compound is unique due to its specific ester functional group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in various synthetic and research applications .
Properties
IUPAC Name |
methyl 2-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-10-5-3-8(4-6-10)7-9(11)12-2/h3H,4-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAUPVCVAVVJNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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